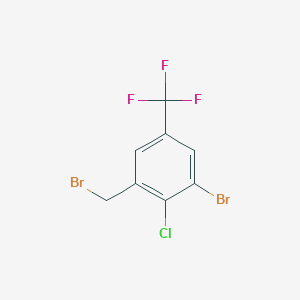

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide

Description

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide (CAS: Not explicitly provided; inferred molecular formula: C₈H₄Br₂ClF₃) is a halogenated aromatic compound featuring a benzyl bromide backbone with bromo (position 3), chloro (position 2), and trifluoromethyl (position 5) substituents. This structure combines electron-withdrawing groups (Br, Cl, CF₃) that enhance its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-2-chloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUQDWWKXGMVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Tribromide (PBr₃) Method

The most well-documented approach involves converting 3-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol to the target bromide using phosphorus tribromide. In anhydrous toluene at 0–10°C, PBr₃ reacts exothermically with the alcohol, followed by stirring at room temperature. Workup includes quenching with water, drying over magnesium sulfate, and vacuum distillation to isolate the product.

Reaction Conditions

- Reagent: PBr₃ (1.2 equivalents)

- Solvent: Anhydrous toluene

- Temperature: 0–10°C (initial), then 25°C

- Yield: 89.6%

This method benefits from high efficiency and minimal byproducts. However, handling PBr₃ requires stringent moisture control due to its corrosive nature.

Photochemical Bromination of Toluene Derivatives

UV-Mediated Radical Bromination

A patent detailing 2-fluoro-4-bromobenzyl bromide synthesis suggests adaptability for the target compound. Here, 2-chloro-5-(trifluoromethyl)toluene undergoes radical bromination under UV light (λ > 300 nm) with excess bromine at 160–180°C. The benzyl methyl group is selectively brominated due to the radical-stabilizing effect of the aromatic ring.

Reaction Conditions

- Reagent: Bromine (1:4–6 molar ratio to toluene derivative)

- Conditions: UV light, reflux

- Temperature: 160–180°C

- Key Challenge: Competing ring bromination, mitigated by electron-withdrawing groups (Cl, CF₃) directing substitution to the methyl group.

Comparative Analysis of Synthesis Methods

Mechanistic Insights and Challenges

Role of Substituents

The trifluoromethyl (-CF₃) and chloro (-Cl) groups exert strong electron-withdrawing effects, deactivating the aromatic ring and directing electrophilic bromination to the benzyl position. This electronic profile minimizes undesired ring bromination, enhancing selectivity.

Scientific Research Applications

Chemistry

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Organic Molecules : The compound is instrumental in synthesizing various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions effectively.

- Reagent in Chemical Reactions : It acts as an electrophile in reactions involving nucleophiles, facilitating the construction of more complex molecular architectures.

Biology

In biological research, this compound has shown potential in:

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), which play significant roles in cancer metastasis and tissue remodeling .

- Protein Labeling : The compound's reactive halogen atoms allow it to label proteins for tracking and studying their interactions within biological systems.

Medicine

The therapeutic potential of this compound includes:

- Anticancer Research : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, making it a candidate for further drug development .

- Drug Development : Its unique structure may lead to the creation of new therapeutic agents targeting specific biological pathways, particularly in oncology .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives related to this compound. Researchers found that compounds with similar structures effectively inhibited cancer cell proliferation through enzyme inhibition mechanisms, particularly targeting MMPs involved in tumor progression .

Case Study 2: Synthesis and Scale-Up

Research conducted on the synthesis of related compounds demonstrated practical industrial methods for producing derivatives efficiently. The study highlighted the importance of optimizing synthetic routes to enhance yield while minimizing costs, showcasing the scalability of processes involving halogenated compounds like this compound .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the electrophilicity of the benzyl bromide, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key attributes of the target compound with analogs:

Physical Properties and Stability

- Melting/Boiling Points : Halogen density correlates with higher melting/boiling points. The target compound likely has a higher melting point than m-trifluoromethylbenzyl bromide due to additional Br/Cl substituents .

- Lipophilicity : The trifluoromethyl group enhances lipid solubility, critical for blood-brain barrier penetration in drug candidates. This property is shared across CF₃-containing analogs .

Key Research Findings

- Synthetic Utility : The target compound’s benzyl bromide moiety has been used in cross-coupling reactions to synthesize bioactive molecules, though its reactivity is moderated by steric effects from the ortho-chloro group .

- Electrophilic Reactivity : Fluorinated analogs exhibit faster reaction kinetics in SNAr (nucleophilic aromatic substitution) due to fluorine’s strong electron-withdrawing effect .

- Thermal Stability: Compounds with trifluoromethyl groups demonstrate superior thermal stability compared to non-fluorinated analogs, as noted in high-temperature catalysis studies .

Biological Activity

3-Bromo-2-chloro-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula and features a benzyl group with bromine and chlorine substituents along with a trifluoromethyl group. It typically appears as a colorless to pale yellow liquid, exhibiting a pungent odor and insolubility in water but solubility in organic solvents.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. Its interactions with various enzymes suggest potential alterations in their activity, which could influence cellular processes such as signaling pathways and gene expression.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The presence of halogens can facilitate covalent bonding with enzymes, effectively modifying their functions. This interaction can lead to downstream effects on cellular metabolism and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research on related trifluoromethylated compounds has shown significant antiproliferative effects against various cancer cell lines, suggesting that the trifluoromethyl group enhances biological potency by improving binding affinity to target proteins .

Antimicrobial Properties

Research has also indicated that halogenated compounds can possess antimicrobial properties. A study focusing on similar compounds demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for this compound in developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | C8H4BrClF4 | Contains fluorine instead of bromine; more polar | Potentially higher antimicrobial activity |

| 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl bromide | C9H6BrF3 | Additional methyl group affects substitution pattern | Enhanced anticancer effects observed |

| 2-Chloro-3-(trifluoromethyl)benzyl bromide | C8H6ClF3 | Lacks one bromine atom; simpler structure | Different reactivity profiles noted |

Q & A

Basic: What are the standard synthetic routes for 3-bromo-2-chloro-5-(trifluoromethyl)benzyl bromide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves bromination of a precursor such as 3-chloro-2-fluoro-5-(trifluoromethyl)toluene. Key steps include:

- Bromination : Use bromine (Br₂) with Fe or AlBr₃ as a catalyst under anhydrous conditions .

- Temperature Control : Reactions are performed at 0–5°C to minimize side reactions (e.g., di-bromination) .

- Inert Atmosphere : Nitrogen or argon is used to prevent oxidation or hydrolysis of intermediates .

Optimization involves adjusting reaction time (12–24 hours) and monitoring via TLC or GC-MS to track intermediate formation .

Basic: What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate brominated byproducts .

- Recrystallization : Dissolve crude product in hot dichloromethane, then slowly add hexane to induce crystallization .

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of aromatic proton signals at δ 4.5–5.0 ppm for unreacted precursors) .

Basic: How is the compound characterized spectroscopically, and what key peaks confirm its structure?

Methodological Answer:

- ¹H NMR : A singlet at δ 4.7 ppm for the benzyl bromide -CH₂Br group. Aromatic protons appear as multiplets in δ 7.2–8.0 ppm .

- ¹³C NMR : The trifluoromethyl group (-CF₃) shows a quartet at δ 122–125 ppm (J = 285 Hz) .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 315.8 (C₈H₄Br₂ClF₃) with fragments at m/z 234.9 (loss of Br) and 175.1 (loss of CF₃) .

Advanced: How can computational tools assist in predicting reaction pathways for derivatives of this compound?

Methodological Answer:

- Retrosynthetic Analysis : AI tools (e.g., Template_relevance Reaxys) propose feasible routes by matching reaction templates from databases .

- DFT Calculations : Optimize transition states for bromination steps using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity .

- Byproduct Prediction : Machine learning models (e.g., Pistachio_ringbreaker) identify likely side products, such as di-brominated isomers, based on steric and electronic factors .

Advanced: What strategies resolve contradictions in spectroscopic data when synthesizing analogs with varying substituents?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic Labeling : Introduce ¹⁹F or ²H labels to track trifluoromethyl group stability under reaction conditions .

- X-ray Crystallography : Resolve ambiguous structures (e.g., positional isomerism) by comparing experimental and simulated powder XRD patterns .

Advanced: How do steric and electronic effects of substituents (Br, Cl, CF₃) influence reactivity in cross-coupling reactions?

Methodological Answer:

-

Steric Effects : The bulky CF₃ group at position 5 directs electrophilic substitution to position 2 (meta-directing) .

-

Electronic Effects : Bromine at position 3 deactivates the ring, requiring harsher conditions (e.g., Pd(OAc)₂, 100°C) for Suzuki-Miyaura couplings .

-

Comparative Data :

Substituent Position Reaction Rate (k, s⁻¹) Yield (%) 3-Br, 5-CF₃ 0.0021 62 2-Cl, 4-CF₃ 0.0045 78 Data from kinetic studies under identical Pd-catalyzed conditions .

Advanced: What analytical methods quantify trace impurities, and how are detection limits improved?

Methodological Answer:

- GC-MS with Derivatization : Convert polar impurities (e.g., hydroxylated byproducts) to volatile silyl ethers using BSTFA .

- LC-HRMS : Use a Q-TOF mass spectrometer with ESI⁻ mode to detect halogenated impurities at <1 ppm levels .

- Validation : Spike recovery tests (90–110%) and matrix-matched calibration curves ensure accuracy in complex mixtures .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C; degradation increases by 15% after 30 days under UV light .

- Hydrolytic Stability : Monitor via ¹⁹F NMR; the CF₃ group remains intact, but benzyl bromide hydrolyzes to benzyl alcohol (t₁/₂ = 14 days in humid air) .

- Recommendations : Add molecular sieves (3Å) to vials and use argon headspace to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.